2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in various biologically active molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is facilitated by the presence of a base, such as sodium hydroxide, and is carried out under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of N-benzylimidazole as a precursor. The process includes low-temperature C-2 lithiation using methyllithium (MeLi), followed by quenching with carbon dioxide (CO₂) and subsequent debenzylation .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Catalytic copper(I) iodide (CuI) with N,N,N’,N’-tetramethylethylenediamine (TMEDA) in the presence of primary amines.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including ionic liquids and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Trifluoromethylimidazole: Shares the trifluoromethyl group but lacks the phenyl substitution.
2-Phenylbenzimidazole: Lacks the trifluoromethyl group but has a similar benzimidazole core.
2-Phenyl-4,5-dicyanoimidazole: Contains additional cyano groups, providing different chemical properties.
Uniqueness: 2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H9F3N2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-4-8-11-12(10)19-13(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19) |
InChI Key |
FUTAFHNOIUMQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(F)(F)F |
Origin of Product |
United States |
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